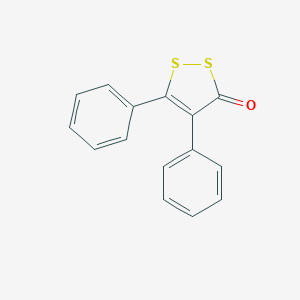
4,5-Diphenyl-3H-1,2-dithiol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Diphenyl-3H-1,2-dithiol-3-one, also known as this compound, is a useful research compound. Its molecular formula is C15H10OS2 and its molecular weight is 270.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmaceutical Applications
1.1 Anticancer Activity
Research has demonstrated that 4,5-Diphenyl-3H-1,2-dithiol-3-one exhibits significant anticancer properties. Studies involving palladium(II) complexes of this compound have shown promising results in inhibiting tumor growth. The mechanism of action is believed to involve the induction of apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .
1.2 Antioxidant and Anti-inflammatory Effects
The compound has also been investigated for its antioxidant and anti-inflammatory properties. In animal models, it was found to reduce oxidative stress markers and inflammation, suggesting potential therapeutic applications in conditions characterized by oxidative damage .
1.3 Hypolipidemic Effects
Recent studies have evaluated the hypolipidemic effects of derivatives based on this compound. These compounds have shown efficacy in lowering serum triglycerides and cholesterol levels in hyperlipidemic mice models. The dual action of these compounds as both hypolipidemic and hepatoprotective agents positions them as valuable candidates for treating metabolic disorders .
Agricultural Applications
2.1 Fungicidal Properties
this compound has been identified as a potential fungicide due to its ability to inhibit fungal pathogens. Its application in crop protection against phytopathogenic microorganisms can enhance agricultural productivity while reducing reliance on conventional chemical pesticides .
2.2 Microbicidal Activity
The compound has been explored for its microbicidal properties, which could be beneficial in veterinary medicine for protecting animals from microbial infections. Formulations containing this compound are being developed to ensure effective delivery and bioavailability .
Data Table: Summary of Applications
Case Studies
Case Study 1: Antitumor Activity
A study conducted on palladium(II) complexes of this compound revealed significant antitumor activity against various cancer cell lines. The results indicated that these complexes could serve as potential chemotherapeutic agents due to their ability to induce cell cycle arrest and apoptosis.
Case Study 2: Hypolipidemic Effects
In a controlled experiment using Triton WR-1339-induced hyperlipidemic mice, a derivative of this compound demonstrated superior hypolipidemic activity compared to traditional fibrates like fenofibrate. The compound not only reduced lipid levels but also showed hepatoprotective properties by improving liver function markers.
Propriétés
Numéro CAS |
17835-44-8 |
|---|---|
Formule moléculaire |
C15H10OS2 |
Poids moléculaire |
270.4 g/mol |
Nom IUPAC |
4,5-diphenyldithiol-3-one |
InChI |
InChI=1S/C15H10OS2/c16-15-13(11-7-3-1-4-8-11)14(17-18-15)12-9-5-2-6-10-12/h1-10H |
Clé InChI |
KRDHRUKCSQIKBT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(SSC2=O)C3=CC=CC=C3 |
SMILES canonique |
C1=CC=C(C=C1)C2=C(SSC2=O)C3=CC=CC=C3 |
Synonymes |
4,5-Diphenyl-3H-1,2-dithiol-3-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















